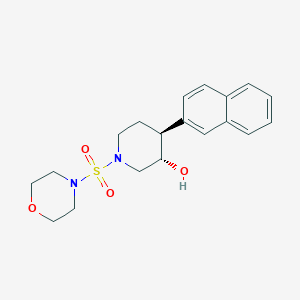![molecular formula C18H22ClN3O2 B3816898 2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B3816898.png)
2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine
描述
2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine, also known as Cmpd-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a morpholine derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
作用机制
The exact mechanism of action of 2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in disease progression. 2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, 2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine can induce cell cycle arrest and apoptosis in cancer cells. 2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine has been shown to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In animal models of inflammation, 2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the infiltration of immune cells into inflamed tissues. In animal models of Alzheimer's disease, 2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain.
实验室实验的优点和局限性
2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine has some limitations, including its relatively high cost and limited availability. Additionally, 2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on 2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine. One area of focus is the development of more efficient and cost-effective synthesis methods for 2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine. Another area of focus is the characterization of the exact mechanism of action of 2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine, which could lead to the development of more potent and selective analogs. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine in various disease models, which could lead to the development of clinical trials in humans.
科学研究应用
2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and improving cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-[2-[(2-chlorophenyl)methyl]morpholin-4-yl]-3-(1-methylpyrazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-21-12-14(11-20-21)6-7-18(23)22-8-9-24-16(13-22)10-15-4-2-3-5-17(15)19/h2-5,11-12,16H,6-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMRNOLBGWWJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)N2CCOC(C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]piperidin-3-ol](/img/structure/B3816828.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B3816835.png)
![1-(4-{[allyl(2-propyn-1-yl)amino]methyl}phenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B3816862.png)
![(2R*,3R*)-3-[methyl(3-methylbutyl)amino]-1'-(2-pyrimidinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B3816872.png)
![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B3816873.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B3816884.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[1-(3-isoxazolyl)ethyl]methylamine](/img/structure/B3816891.png)
![N-[2-(acetylamino)phenyl]-2-[2-(4-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3816900.png)
![N-[2-(4-methoxyphenyl)ethyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3816903.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3816912.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methoxypyrimidin-4-amine](/img/structure/B3816914.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B3816916.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B3816917.png)